molecular formula C7H6ClN3O B3333325 7-Chloro-5-methoxyimidazo[1,2-c]pyrimidine CAS No. 96225-61-5

7-Chloro-5-methoxyimidazo[1,2-c]pyrimidine

Cat. No.: B3333325
CAS No.: 96225-61-5
M. Wt: 183.59 g/mol
InChI Key: CHORPDNNDCFZMN-UHFFFAOYSA-N
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Description

7-Chloro-5-methoxyimidazo[1,2-c]pyrimidine is a heterocyclic compound that belongs to the imidazopyrimidine family This compound is characterized by its fused ring structure, which includes both imidazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-methoxyimidazo[1,2-c]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2-aminopyridine with α-bromoketones, followed by cyclization to form the imidazo[1,2-c]pyrimidine core . This reaction can be facilitated by microwave irradiation, which offers a solvent- and catalyst-free approach, resulting in high yields and environmentally benign conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-methoxyimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Radical Reactions:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alkoxides are commonly used.

    Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can facilitate oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

7-Chloro-5-methoxyimidazo[1,2-c]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-5-methoxyimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, disrupting biological pathways essential for the survival of pathogens . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-5-methoxyimidazo[1,2-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-chloro-5-methoxyimidazo[1,2-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c1-12-7-10-5(8)4-6-9-2-3-11(6)7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHORPDNNDCFZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC2=NC=CN21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1.7 g (0.011 mole) of 4-amino-6-chloro-2-methoxypyrimidine and 3.0 g (0.015 mole) of 50% aqueous chloroacetaldehyde in 20 ml of water was heated at 80° C. for one hour, and was then cooled in an ice bath with concomitant neutralization with sodium bicarbonate. The mixture was extracted with three 50 ml portions of chloroform which were then dried over magnesium sulfate and evaporated. The residue obtained was dissolved in boiling benzene, treated with decolorizing charcoal, and filtered. The residue which was obtained by evaporation of the filtrate was triturated with diethyl ether to provide a yellow solid. The solid was purified on a preparative scale high pressure liquid chromatograph, using a mixture of 75% ethyl acetate/25% hexanes as the eluent. Recrystallization from cyclohexane gave white solid 7-chloro-5-methoxyimidazo[1,2-c]pyrimidine, m.p. 115°-118° C. Analysis: Calculated for C7H6H3OCl: %C,45.8; %H, 3.3; %N, 22.9; Found: %C, 45.4; %H, 3.1; %N, 23.4.
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1.7 g
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3 g
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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